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5-Aminopent-2-ynoic acid

Cat. No.: B13642987
M. Wt: 113.11 g/mol
InChI Key: VZUDEFQCECGEBB-UHFFFAOYSA-N
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Description

Contextualization within the Field of Unsaturated Amino Acid Chemistry

Unsaturated amino acids, characterized by the presence of double or triple bonds in their carbon skeleton, are fundamental components of numerous natural products and pharmaceuticals. researchgate.net This class of compounds is of significant interest in bioorganic chemistry due to their role as potent enzyme inhibitors and as versatile precursors in the synthesis of complex molecules. researchgate.netrsc.org The introduction of unsaturation into an amino acid framework, as seen in 5-aminopent-2-ynoic acid, imparts distinct reactivity and conformational properties compared to their saturated counterparts. This allows for a range of chemical transformations, including additions, oxidations, and reductions, that are not possible with saturated amino acids. smolecule.com The study of unsaturated amino acids like this compound provides valuable insights into enzyme mechanisms and is crucial for the development of novel therapeutic agents and functional materials. researchgate.netnih.gov

Structural Distinctiveness of this compound and its Isomeric Forms

The defining feature of this compound is its linear five-carbon chain containing a terminal carboxylic acid group, an amino group at the 5-position, and a carbon-carbon triple bond (an alkyne) between carbons 2 and 3. This unique combination of functional groups within a compact scaffold is central to its chemical reactivity and biological activity.

The molecular formula of this compound is C5H7NO2, and it has a molecular weight of 113.11 g/mol . smolecule.com The alkyne group allows the molecule to participate in a variety of chemical reactions, including oxidation, reduction, and substitution. smolecule.com

Isomeric Forms:

The concept of isomerism is critical when discussing unsaturated amino acids. While the primary focus of this article is on the ynoic acid, it is important to understand its relationship with its enoic acid isomers, which have a double bond instead of a triple bond. These isomers, with the general formula C5H9NO2, have been synthesized and studied for their biological activity, particularly in relation to GABA receptors. grafiati.compublish.csiro.au

The main isomers of interest include:

(Z)-5-Aminopent-2-enoic acid and (E)-5-Aminopent-2-enoic acid: These are geometric isomers where the substituents around the C2=C3 double bond are arranged differently. The (Z) isomer, in particular, has shown notable activity as a GABA agonist. grafiati.compublish.csiro.auevitachem.com

(Z)-5-Aminopent-3-enoic acid and (E)-5-Aminopent-3-enoic acid: In these isomers, the double bond is located between carbons 3 and 4. grafiati.compublish.csiro.ausmolecule.com

The positional and geometric isomerism significantly influences the molecule's shape and its interaction with biological targets.

Properties of this compound
PropertyValue
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Key Functional GroupsCarboxylic Acid, Amine, Alkyne

Overview of Academic Research Trajectories and Potential Applications of this compound

Academic research on this compound and its derivatives has primarily focused on its potential as a bioactive molecule and as a synthetic intermediate.

Enzyme Inhibition: A significant area of investigation is its role as an enzyme inhibitor. smolecule.com Specifically, derivatives of a closely related compound, (S)-2-amino-5-arylpent-4-ynoic acids, have demonstrated high inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. researchgate.netrsc.org Molecular docking studies have been employed to understand the binding modes of these compounds within the enzyme's active site. rsc.org This line of research positions these compounds as potential candidates for the development of therapeutics for managing diabetes-related conditions. smolecule.com

Synthetic Chemistry: In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. smolecule.com Its functional groups allow for a variety of chemical modifications. For instance, the Sonogashira cross-coupling reaction has been successfully used to synthesize optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids. researchgate.netrsc.org The ability to introduce aryl groups onto the alkyne terminus provides a pathway to a diverse range of derivatives with potentially unique biological activities.

Neurotransmitter Research: The unsaturated isomers of 5-aminopentanoic acid, namely the enoic acids, have been synthesized and evaluated for their activity at GABA receptors. grafiati.compublish.csiro.au Notably, (Z)-5-aminopent-2-enoic acid was found to be a more potent GABA agonist than the saturated 5-aminopentanoic acid. publish.csiro.auevitachem.com This highlights the importance of the double bond's configuration in modulating biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B13642987 5-Aminopent-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

5-aminopent-2-ynoic acid

InChI

InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h2,4,6H2,(H,7,8)

InChI Key

VZUDEFQCECGEBB-UHFFFAOYSA-N

Canonical SMILES

C(CN)C#CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control in the Preparation of 5 Aminopent 2 Ynoic Acid and Its Analogs

Classical Organic Synthesis Approaches to the 5-Aminopent-2-ynoic Acid Core Structure

Classical approaches to the synthesis of this compound rely on well-established organic transformations to construct the carbon skeleton and introduce the necessary functional groups in a stepwise manner.

Strategies for Carbon-Carbon Bond Formation Incorporating Alkyne Functionality

The formation of the carbon backbone containing the characteristic alkyne moiety is a critical step. Several robust methods are available for this purpose.

One of the most common strategies involves the alkylation of acetylides . Terminal alkynes can be deprotonated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form highly nucleophilic acetylide anions. These anions can then react with a suitable electrophile in an SN2 reaction to form a new carbon-carbon bond. For the synthesis of a this compound framework, a protected 3-halopropanamine derivative could serve as the electrophile.

Another powerful technique is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. While not directly applicable to the synthesis of the aliphatic chain of this compound from scratch, it is a key method for creating analogs with aryl substituents at the 5-position. For instance, (S)-2-Aminopent-4-ynoic acid complexed with a chiral nickel auxiliary has been functionalized via Sonogashira cross-coupling to yield various (S)-2-amino-5-[aryl]pent-4-ynoic acids. nih.gov

The Corey-Fuchs reaction provides a two-carbon homologation of an aldehyde to a terminal alkyne. An appropriate protected amino aldehyde could be converted into a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne. A related method is the Seyferth-Gilbert homologation , which uses the Bestmann-Ohira reagent to convert an aldehyde directly into a terminal alkyne. These methods are particularly useful for introducing the alkyne functionality at a later stage of the synthesis.

Introduction of Amine and Carboxylic Acid Moieties

The introduction of the amine and carboxylic acid functionalities can be achieved through various synthetic routes. The timing of their introduction—either before or after the formation of the alkyne—is a key strategic consideration.

The Gabriel synthesis is a classic method for preparing primary amines. This involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis to release the free amine. A substrate containing the pent-2-ynoate skeleton and a terminal leaving group could be subjected to this reaction to install the 5-amino group.

Reductive amination of a corresponding keto-acid or aldehyde-acid is another versatile method for introducing the amine group. The carbonyl compound is first condensed with ammonia (B1221849) or an ammonia equivalent to form an imine, which is then reduced in situ to the amine.

The carboxylic acid moiety can be introduced through the oxidation of a primary alcohol or an aldehyde . Alternatively, it can be generated from the hydrolysis of a nitrile or an ester . For instance, a synthetic precursor bearing a terminal halide could be reacted with sodium cyanide to introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid.

A common strategy involves starting with a protected amino acid and extending the carbon chain. For example, a protected glutamic acid derivative could be chemically modified to introduce the alkyne functionality.

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

Controlling the stereochemistry at the α-carbon is crucial for the biological activity of amino acids. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.

Chiral Auxiliary-Based Approaches (e.g., Utilizing Ni-Complexes in Related Alkynylated Amino Acid Synthesis)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example in the synthesis of α-amino acids involves the use of chiral nickel(II) complexes. nih.gov These complexes are formed from a Schiff base derived from a chiral ligand (often derived from proline) and an amino acid such as glycine (B1666218) or alanine. The planar nature of the Ni(II) complex provides a rigid framework that shields one face of the enolate, leading to highly diastereoselective alkylation.

For the synthesis of alkynylated amino acids, a Ni(II) complex of a glycine Schiff base can be alkylated with a propargyl halide. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent hydrolysis of the complex removes the chiral auxiliary and the nickel, affording the enantiomerically enriched α-alkynyl amino acid. This methodology has been successfully applied to the gram-scale synthesis of various non-canonical amino acids. chemrxiv.orgresearchgate.net

The general scheme for this approach is as follows:

Formation of a Schiff base between a chiral ligand and glycine.

Complexation with Ni(II) to form a planar complex.

Deprotonation to form a nucleophilic enolate.

Diastereoselective alkylation with an appropriate alkynyl electrophile.

Hydrolysis to release the enantiomerically pure amino acid and recover the chiral auxiliary.

Step Description Key Reagents/Conditions Stereochemical Control
1Schiff Base FormationChiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide), Glycine-
2Ni(II) ComplexationNi(NO₃)₂·6H₂O, Base (e.g., NaOMe)Formation of a rigid, planar complex
3Enolate FormationStrong base (e.g., t-BuOK)-
4AlkylationAlkynyl halide (e.g., 3-bromopropyne)The chiral ligand directs the electrophile to one face of the enolate
5HydrolysisAcid (e.g., HCl)Release of the chiral amino acid

Asymmetric Catalysis in the Formation of Stereodefined Amino Acids

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product.

For the synthesis of chiral amino acids, a variety of catalytic asymmetric methods have been developed, including hydrogenation, Michael additions, and Mannich reactions. rsc.org For instance, the asymmetric Michael reaction of a methyl alkynyl ketone with an α,β-unsaturated aldehyde, catalyzed by a chiral diphenylprolinol silyl (B83357) ether, can produce δ-oxo aldehydes with an alkyne moiety in high enantioselectivity. rsc.orgmdpi.com While this specific reaction does not directly yield an amino acid, the resulting chiral building block could be further elaborated to this compound.

Another relevant catalytic approach is the asymmetric hydrogenation of a suitable prochiral precursor. For example, an α-enamido acid or a related unsaturated substrate could be hydrogenated using a chiral transition metal catalyst (e.g., with a rhodium or iridium center and a chiral phosphine (B1218219) ligand) to establish the stereocenter at the α-position.

Chiral Pool Synthesis Routes Employing Relevant Precursors

The chiral pool is the collection of abundant, enantiopure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials in a synthesis. nih.gov This strategy leverages the pre-existing stereochemistry of the starting material to control the stereochemistry of the final product.

Proteinogenic α-amino acids are ideal starting points for the synthesis of more complex, non-natural amino acids. mdpi.comunivie.ac.at For the synthesis of this compound, a readily available amino acid with a suitable side chain for chemical modification could be chosen. For instance, L-glutamic acid, which possesses a five-carbon backbone, could be a potential precursor. The synthesis would involve the selective modification of the side-chain carboxylic acid to introduce the alkyne functionality while preserving the stereochemistry at the α-carbon.

A hypothetical retrosynthetic analysis starting from L-glutamic acid might involve:

Protection of the α-amino and α-carboxylic acid groups.

Reduction of the side-chain carboxylic acid to an alcohol.

Conversion of the alcohol to a leaving group (e.g., a tosylate or halide).

Elimination to form an alkene.

Further manipulation to install the alkyne, for example, via bromination and dehydrobromination.

Biocatalytic and Chemoenzymatic Transformations Relevant to this compound Analogs

The pursuit of novel amino acid structures, such as this compound and its analogs, has increasingly turned towards biocatalytic and chemoenzymatic strategies. These approaches offer significant advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical syntheses. The integration of enzymatic steps into synthetic routes allows for the precise construction of chiral centers, a crucial aspect in the synthesis of biologically active molecules.

Enzyme-Mediated Routes for Unsaturated Amino Acid Production

Enzyme-mediated synthesis provides powerful tools for the production of unsaturated amino acids, including those with alkyne functionalities. While direct enzymatic synthesis of this compound is not extensively documented, several enzymatic strategies applied to analogous compounds demonstrate the potential for its production.

One prominent approach involves the use of ammonia lyases . These enzymes catalyze the asymmetric amination of unsaturated acids, offering a direct route to chiral α-amino acids. nih.gov For instance, phenylalanine ammonia lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid, but the reverse reaction can be exploited for synthetic purposes. mdpi.com Engineered ammonia lyases have shown utility in the synthesis of various amino acid derivatives. nih.gov

Another significant strategy is the use of hydrolases , such as lipases and proteases, for the kinetic resolution of racemic mixtures of amino acid precursors. For example, a biocatalytic pathway involving an aminopeptidase (B13392206) from Pseudomonas putida has been used to resolve unsaturated amino acid amides, yielding (S)-acids and (R)-amides. researchgate.net The remaining (R)-amides can then be hydrolyzed by an amidase from Rhodococcus erythropolis to produce the corresponding (R)-acids. researchgate.net This dual-enzyme system allows for the efficient production of both enantiomers of an unsaturated amino acid.

The discovery of a biosynthetic pathway for the terminal-alkyne amino acid L-propargylglycine in Streptomyces cattleya has opened new avenues for the biocatalytic production of alkynyl amino acids. springernature.comberkeley.edu This pathway involves a series of enzymatic reactions, including a radical halogenation and an oxidative cleavage, catalyzed by enzymes such as BesB, BesC, and BesD. nih.gov The elucidation of this pathway provides a genetic and enzymatic blueprint that could potentially be engineered for the synthesis of this compound and its analogs.

The following table summarizes key enzyme classes and their potential applications in the synthesis of unsaturated amino acids relevant to this compound.

Enzyme ClassReaction TypeSubstrate ExampleProduct ExamplePotential Relevance to this compound Synthesis
Ammonia Lyases Asymmetric AminationUnsaturated carboxylic acidsChiral α-amino acidsDirect amination of a suitable unsaturated precursor to introduce the amino group with stereocontrol.
Hydrolases (e.g., Aminopeptidases, Amidases) Kinetic ResolutionRacemic unsaturated amino acid amidesEnantiomerically pure (S)- and (R)-amino acidsResolution of a racemic mixture of this compound or its precursor to obtain the desired enantiomer. researchgate.net
Acetylenases (e.g., BesB, BesC, BesD) Alkyne FormationL-lysineL-propargylglycineEngineering of this pathway could potentially be adapted to synthesize the alkynyl functionality of this compound from a suitable starting material. springernature.comberkeley.edunih.gov
Reductases Asymmetric Reductionβ-aryl-β-cyano-α,β-unsaturated carboxylic acidsChiral β-aryl-γ-amino acidsReduction of a precursor containing a reducible functional group to set a specific stereocenter in an analog of this compound. rsc.org

Biological Compatibility Considerations in Synthetic Design

When designing synthetic routes for amino acid analogs like this compound, particularly those intended for biological applications, several compatibility factors must be considered. The introduction of unnatural amino acids into biological systems can have significant consequences. fiveable.me

A primary consideration is the potential for the analog to be misincorporated into proteins during translation. nih.gov The cellular machinery for protein synthesis has evolved to recognize and incorporate the 22 canonical amino acids. nih.govnih.gov Structural analogs that mimic these natural building blocks can sometimes evade the proofreading mechanisms of aminoacyl-tRNA synthetases and be incorporated into polypeptide chains. nih.govnih.gov This can lead to the generation of non-native proteins with altered structures and functions, potentially disrupting normal physiological processes. fiveable.me

Furthermore, the metabolic fate of the synthetic amino acid analog is an important consideration. The cell may possess enzymatic pathways that can metabolize the analog, potentially leading to the formation of toxic byproducts. Conversely, the analog might be resistant to degradation, leading to its accumulation within the cell.

Finally, the designed synthetic route itself should consider biological compatibility, especially in chemoenzymatic processes where whole-cell biocatalysts are used. The substrates and reagents used in the chemical steps should not be toxic to the microorganisms or inhibit the enzymes used in the biocatalytic steps. The use of aqueous media and mild reaction conditions, which are characteristic of enzymatic reactions, is often beneficial in this regard. chemistryviews.org

Chemical Reactivity and Advanced Functionalization of 5 Aminopent 2 Ynoic Acid

Reactions Involving the Alkyne Moiety of 5-Aminopent-2-ynoic Acid

The carbon-carbon triple bond is the most prominent feature of this compound, offering a rich platform for a variety of chemical transformations to build molecular complexity.

Metal catalysis provides powerful tools for the precise and efficient functionalization of alkynes. Cross-coupling and metathesis reactions are particularly significant in this context.

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. While this compound has an internal alkyne, its constitutional isomer, (S)-2-aminopent-4-ynoic acid, is a terminal alkyne and has been used extensively in Sonogashira reactions to synthesize optically pure (S)-2-amino-5-arylpent-4-ynoic acids. ru.nlthieme-connect.com

In a representative study, a chiral nickel(II) complex of (S)-2-aminopent-4-ynoic acid was coupled with various aryl halides. ru.nl The reaction conditions were optimized, demonstrating that the choice of catalyst, base, and solvent significantly impacts the yield. ru.nl After the coupling reaction, the free amino acid can be liberated by cleaving the nickel-complex in acidic methanol. ru.nlthieme-connect.com This approach provides a convenient route to novel alkynylated amino acids that have shown high inhibitory activity against enzymes like aldose reductase. ru.nlthieme-connect.com

Catalyst (mol%)BaseSolventTime (h)Yield (%)Reference
Pd(PPh₃)₄ (5)HNiPr₂1,4-Dioxane3up to 83 ru.nl
Pd(PPh₃)₄ (5)HNiPr₂DMF3Slightly Lower ru.nl
Pd(PPh₃)₄ (5)HNiPr₂THF3Slightly Lower ru.nl
Pd(PPh₃)₄ (5)HNiPr₂Acetonitrile3Slightly Lower ru.nl
Pd(PPh₃)₄ (5)Et₃N1,4-Dioxane3Drastically Decreased ru.nl
Table 1: Optimized Conditions for Sonogashira Cross-Coupling of (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB with Aryl Halides.

Alkyne metathesis, particularly ring-closing alkyne metathesis (RCAM), has emerged as a powerful strategy for the synthesis of cyclic structures, including macrocyclic peptides and constrained amino acid derivatives. researchgate.netuwindsor.ca This reaction involves the redistribution of carbon-carbon triple bonds, typically catalyzed by high-oxidation-state metal alkylidyne complexes, such as those of molybdenum or tungsten. researchgate.net

By incorporating two alkyne-containing amino acid residues into a peptide sequence, RCAM can be employed to create a "stapled" peptide. peptide.com This macrocyclization constrains the peptide's conformation, which can enhance its biological activity and stability. researchgate.net For instance, molybdenum-mediated alkyne metathesis has been successfully performed on solid-phase-supported peptides to generate derivatives with improved target affinity. researchgate.net Furthermore, the resulting cyclic alkyne can be stereoselectively reduced, for example via Lindlar hydrogenation, to produce a (Z)-alkene, offering predictable control over the geometry of the macrocycle. uwindsor.ca

In addition to RCAM, cross-enyne metathesis serves as a valuable tool for synthesizing complex, acyclic amino acids. thieme-connect.comthieme-connect.com This reaction couples an alkene with an alkyne to form a conjugated diene, which can then be used in subsequent transformations like the Diels-Alder reaction to build highly functionalized structures, such as phenylalanine analogues. thieme-connect.comthieme-connect.com

The alkyne group is an excellent participant in cycloaddition reactions, providing access to a wide array of heterocyclic systems. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." peptide.comchemistryviews.org Related terminal alkynyl amino acids, such as (S)-2-aminopent-4-ynoic acid, are used as reagents that can react with azide-containing molecules to rapidly and efficiently form stable 1,2,3-triazole rings. peptide.comchemistryviews.org This reaction is highly selective and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native processes. researchgate.net

Beyond CuAAC, other cycloaddition strategies are employed. Intramolecular reactions between suitably positioned alkyne and azide (B81097) functionalities within a single molecule can lead to the formation of fused heterocyclic systems, such as 1,2,3-triazole-fused 1,4-benzodiazepines. tue.nl Additionally, gold-catalyzed intramolecular cycloisomerization reactions can transform alkyne-containing amino acids into different types of heterocycles. thieme-connect.com Depending on the protecting groups used, either the nitrogen or the oxygen atom of the amino acid can act as the nucleophile, leading to controlled formation of N-containing or O-containing rings, respectively. thieme-connect.com

Reaction TypeReactantsCatalystProduct HeterocycleReference
Azide-Alkyne Cycloaddition (CuAAC)Alkynyl Amino Acid + Organic AzideCopper(I)1,2,3-Triazole peptide.com, chemistryviews.org
Intramolecular Azide-Alkyne CycloadditionSecondary Amino Alkyne + Aryl Azido AldehydeNone (Aminal-mediated)Triazole-fused Benzodiazepine tue.nl
Intramolecular CycloisomerizationN-protected Alkynoic AcidGold(I) Chloride (AuCl)Alkylidenelactone thieme-connect.com
Table 2: Examples of Cycloaddition and Heterocycle Formation Reactions with Alkynyl Amino Acids.

The triple bond of this compound can be fully or partially reduced to yield the corresponding alkene or alkane. Complete hydrogenation to the saturated 5-aminopentanoic acid derivative can be achieved using standard methods, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. researchgate.net

Selective reduction to an alkene is also possible. Depending on the catalyst and reaction conditions, either the (Z)- or (E)-alkene can be formed. For example, reduction with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) typically yields the (Z)-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) generally produces the (E)-alkene.

Furthermore, on related systems, catalytic asymmetric hydrogenation has been employed to establish stereocenters with high enantiomeric excess (ee). This often involves the hydrogenation of a prochiral enamide precursor using a chiral ruthenium catalyst, which, after subsequent deprotection steps, yields an optically active amino acid.

Metal-Catalyzed Transformations for Alkyne Functionalization

Chemical Transformations of the Amine and Carboxylic Acid Functionalities

The amine and carboxylic acid groups of this compound exhibit their characteristic reactivities, allowing for a wide range of modifications such as peptide bond formation, esterification, and N-alkylation. Often, selective protection of one group is necessary to perform reactions on the other.

The amino group is typically protected to prevent unwanted side reactions during transformations elsewhere in the molecule. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com Once protected, the carboxylic acid can be modified, and the Boc group can be readily removed under acidic conditions. The free amine can undergo nucleophilic substitution reactions, such as acylation with acyl chlorides to form amides or alkylation with alkyl halides. researchgate.net More advanced ruthenium-catalyzed methods allow for the N-alkylation of amines using carboxylic acids and molecular hydrogen. uwindsor.ca

The carboxylic acid functionality is also a key site for transformations. It can be converted into an ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction of its carboxylate salt with an alkyl halide. researchgate.net For amide bond formation, the carboxylic acid is usually activated to improve the leaving group quality of the hydroxyl group. researchgate.net Common methods include conversion to an acid chloride using thionyl chloride (SOCl₂) or activation with a carbodiimide (B86325) coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. researchgate.net It is also possible to achieve direct condensation between amines and carboxylic acids to form amides under hydrothermal conditions without a catalyst.

Amide Bond Formation and Peptide Conjugation Methodologies

The presence of both a primary amine and a carboxylic acid makes this compound an analogue of natural α-amino acids, allowing for its incorporation into peptide chains. This is typically achieved through standard peptide coupling methodologies where the carboxylic acid is activated to facilitate amide bond formation.

Common coupling reagents and their mechanisms for incorporating amino acids into peptides are applicable to this compound. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group. For instance, EDC, often in the presence of N-hydroxysuccinimide (NHS), converts the carboxylic acid into a more reactive NHS ester, which then readily reacts with the amino group of another amino acid to form a stable peptide bond. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by an amine to yield the amide-linked peptide.

The alkyne functionality within the side chain remains intact during these coupling reactions, providing a valuable "handle" for post-synthetic modifications of the resulting peptide. This approach is central to creating peptide conjugates. For example, 2-aminopent-4-ynoic acid (also known as propargylglycine), an isomer of the title compound, is utilized in peptide synthesis to introduce an alkyne group that can subsequently undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). google.commedchemexpress.com This allows for the conjugation of peptides to other molecules like imaging agents, drug payloads, or polymers.

Coupling ReagentActivated IntermediateProduct Type
Dicyclohexylcarbodiimide (DCC)O-acylisoureaAmide-linked peptides
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / NHSNHS esterStable peptide conjugates
Diisopropylcarbodiimide (DIC) / DMAP-Resin-bound peptides

This table summarizes common coupling reagents used in peptide synthesis that are applicable to this compound.

Esterification and Carboxyl Group Derivatization

The carboxylic acid moiety of this compound can be readily derivatized through esterification. This reaction, typically involving an alcohol under acidic conditions, converts the carboxyl group into an ester. evitachem.comsmolecule.com This transformation is not only a common method for protecting the carboxylic acid during reactions involving the amino group but also serves as a route to synthesize various derivatives with modified solubility, stability, and biological activity.

Beyond simple esterification, the carboxyl group can undergo other derivatizations. For instance, it can be reduced to a primary alcohol. Another significant transformation is the reductive amination of the carboxylic acid itself. This two-step, one-pot process involves an initial amidation with an amine, mediated by a silane (B1218182) reagent, followed by a zinc-catalyzed reduction of the resulting amide intermediate to form a new secondary or tertiary amine. researchgate.net This method provides a powerful tool for elaborating the C-terminus of the molecule.

Protective Group Strategies in Multi-Step Syntheses

In the multi-step synthesis of complex molecules incorporating this compound, the selective protection and deprotection of its amino and carboxyl functional groups are critical. numberanalytics.com The choice of protecting groups must be carefully planned to ensure they are stable under specific reaction conditions and can be removed selectively without affecting other parts of the molecule. numberanalytics.comorganic-chemistry.org

Amine Protecting Groups: The primary amino group is nucleophilic and must often be masked to prevent unwanted side reactions. organic-chemistry.org Commonly used protecting groups for amines include:

tert-Butyloxycarbonyl (Boc): This group is widely used due to its stability under various conditions. It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). fiveable.meacs.org

9-Fluorenylmethyloxycarbonyl (Fmoc): Often used in solid-phase peptide synthesis (SPPS), the Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. fiveable.medokumen.pub

Carbobenzoxy (Cbz): This group is another common choice for protecting amines and is typically removed by catalytic hydrogenation. fiveable.me

Orthogonal Protection Strategy: The differential stability of these groups allows for an orthogonal protection strategy . organic-chemistry.org For example, a molecule can be synthesized with one amino group protected by Boc and another by Fmoc. The Fmoc group can be selectively removed with a base to allow for further reaction at that site, while the Boc-protected amine remains untouched. organic-chemistry.org This strategy is fundamental in the synthesis of branched or cyclic peptides. sigmaaldrich.com

Carboxyl Protecting Groups: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, to prevent its participation in reactions as a nucleophile or an acid. More sterically hindered esters, like tert-butyl esters, can also be used and are cleaved under acidic conditions. fiveable.me

In the context of this compound and its isomers, specific protecting groups can direct the outcome of reactions. For example, in gold-catalyzed cycloisomerizations of 2-aminopent-4-ynoic acid, the use of N-Boc or N-Tosyl protecting groups modulates the nucleophilicity of the nitrogen and oxygen atoms, allowing for controlled, regioselective formation of different heterocyclic products. conicet.gov.ar

Protecting GroupAbbreviationFunctional Group ProtectedCleavage Conditions
tert-ButyloxycarbonylBocAmineMild Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine)
CarbobenzoxyCbzAmineCatalytic Hydrogenation
Methyl/Ethyl EsterMe/EtCarboxylic AcidSaponification (Base)
tert-Butyl EstertBuCarboxylic AcidAcid

This table presents common protecting groups used for the amino and carboxyl functions in the synthesis involving this compound.

Regio- and Stereoselective Transformations of this compound

The alkyne and the chiral center (if present) of this compound and its isomers are key sites for regio- and stereoselective transformations, enabling the synthesis of highly defined molecular architectures.

Stereoselective Synthesis: The asymmetric synthesis of derivatives of aminopentynoic or aminopentenoic acids has been achieved with high stereocontrol. One notable method involves the stereoselective functionalization of chiral oxazolidinone templates. For example, treatment of a cis-2-ferrocenyl-3-pivaloyl-4-methyl-1,3-oxazolidin-5-one with a strong base followed by an aldol (B89426) reaction with benzaldehyde (B42025) leads to products that, after hydrolysis, yield (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid with excellent diastereoselectivity (>98% de). ox.ac.uk Similar strategies involving stereoselective allylation have been used to produce enantiomerically pure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. ox.ac.uk

Regioselective Functionalization of the Alkyne: The alkyne moiety is a versatile functional group for carbon-carbon bond-forming reactions. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium-copper co-catalyst system, is a powerful tool for this purpose. This reaction has been successfully applied to (S)-2-aminopent-4-ynoic acid derivatives to synthesize a library of optically pure (S)-2-amino-5-arylpent-4-ynoic acids. researchgate.net These products have shown potential as selective inhibitors of the aldose reductase enzyme. researchgate.netsmolecule.com

Furthermore, the regioselectivity of intramolecular reactions can be finely tuned. In gold-catalyzed cycloisomerizations of N-protected 2-aminopent-4-ynoic acid, the choice of protecting group dictates the cyclization pathway. conicet.gov.ar When the nitrogen is protected with a group that reduces its nucleophilicity (like a tosyl group), the oxygen of the carboxylic acid acts as the nucleophile, leading to the formation of O-containing heterocycles (lactones) via an exo-dig cyclization. Conversely, when a protecting group that allows the nitrogen to remain sufficiently nucleophilic is used, N-containing heterocycles are formed. conicet.gov.ar This demonstrates a sophisticated level of control over the regiochemical outcome of the transformation.

The stereochemistry of related unsaturated analogues has also been shown to be critical for biological activity. For instance, in studies of GABA receptor agonists, only the (Z) isomers of 5-aminopent-2-enoic acid and 5-aminopent-3-enoic acid were found to be active, with the (E) isomers being inactive. grafiati.com This highlights the importance of controlling stereochemistry in the synthesis of biologically active molecules derived from this scaffold.

Molecular Interactions and Biochemical Investigations of 5 Aminopent 2 Ynoic Acid and Structural Analogs

Enzyme Substrate Specificity and Inhibitory Mechanisms

The interaction of 5-aminopent-2-ynoic acid and its analogs with various enzymes reveals specific inhibitory mechanisms and highlights the structural requirements for substrate binding.

Investigations Pertaining to Aldose Reductase Inhibition by Alkynylated Amino Acid Analogs

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. medchemexpress.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of secondary diabetic complications. globethesis.com Consequently, aldose reductase inhibitors (ARIs) have been a major focus of therapeutic research to prevent or manage these complications. globethesis.com

ARIs are structurally diverse and are broadly classified into categories such as carboxylic acid derivatives, spirohydantoins, and phenolic derivatives. nih.gov These inhibitors typically possess a polar moiety that interacts with an "anion binding pocket" in the enzyme's active site and a hydrophobic part that binds to a non-polar region. nih.gov While extensive research has been conducted on various chemical classes of ARIs, specific investigations into alkynylated amino acids, including this compound, as inhibitors of aldose reductase are not extensively documented in the available scientific literature. The potential for the alkynyl functional group to interact with the active site of aldose reductase remains an area for future exploration.

Studies on Aminotransferases and Related Enzyme Systems

Aminotransferases, or transaminases, are pyridoxal (B1214274) 5'-phosphate (P5'P)-dependent enzymes that play a crucial role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid. patsnap.combath.ac.uk These enzymes are vital for the synthesis and degradation of amino acids. bath.ac.uk

A key enzyme in this family is γ-aminobutyric acid aminotransferase (GABA-T), which is responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-T can increase GABA levels, promoting neuronal inhibition, which is a therapeutic strategy for conditions like epilepsy. nih.gov

Research into structural analogs of this compound has provided insights into GABA-T inhibition. Specifically, (S,E)-4-amino-5-fluoropent-2-enoic acid, an unsaturated analog, has been identified as a mechanism-based inactivator of GABA-T. This compound binds approximately 50 times more tightly to the enzyme than its saturated counterpart, (S)-4-amino-5-fluoropentanoic acid. The inactivation process is time-dependent, saturatable, and irreversible upon dialysis, indicating a covalent modification of the enzyme. This demonstrates that the introduction of a double bond into the amino acid structure can significantly enhance its potency as a GABA-T inactivator.

Influence on Bacterial Collagenase Activity by Related Non-Protein Amino Acids

Bacterial collagenases are metalloproteases that play a significant role in the pathogenesis of certain diseases by breaking down collagen, a major structural protein in host tissues. springernature.comnih.gov The inhibition of these enzymes is an attractive therapeutic strategy as it can block the pathogen's ability to colonize and infiltrate the host without directly targeting the bacteria itself. springernature.comnih.gov

Studies have screened optically active non-protein α-amino acids for their ability to inhibit collagenase from Clostridium histolyticum. springernature.comnih.gov Among several tailor-made amino acids, those with unique side chains have shown notable inhibitory activity. A key finding was that an amino acid featuring an acetylene (B1199291) bond in its side chain demonstrated the most significant inhibitory effect against collagenase G, with an IC50 value of 1.29 ± 0.02 mM. nih.gov Molecular docking studies suggest that the inhibitory activity of these amino acids involves the formation of hydrogen and π-π bonds with the enzyme. nih.gov Other related non-protein amino acids have also been evaluated, showing varying degrees of collagenase inhibition.

Inhibitory Activity of Non-Protein Amino Acids Against Bacterial Collagenase
CompoundTarget EnzymeIC50 Value
Amino acid with an acetylene bond in the side chainCollagenase G1.29 ± 0.02 mM
ShinorineClostridium histolyticum collagenase104.0 ± 3.7 µM
PorphyraClostridium histolyticum collagenase105.9 ± 2.3 µM
PalythineClostridium histolyticum collagenase158.9 ± 3.2 µM
Asn-Arg-Asp-Tyr (NRDY)Collagenase0.95 mM
Arg-Asp-Arg-Phe (RDRF)Collagenase0.84 mM

Receptor Binding Studies and Neurotransmitter System Modulation

Unsaturated aminopentanoic acids, including analogs of this compound, have been investigated for their ability to interact with and modulate neurotransmitter receptors, particularly those in the GABAergic system.

Agonistic Activity at GABA Receptors by Related Unsaturated Aminopentanoic Acids

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. bath.ac.uk It exerts its effects by binding to GABA receptors, which are broadly classified into GABA-A and GABA-B subtypes. nih.gov GABA-A receptors are ligand-gated chloride ion channels, and their activation leads to neuronal hyperpolarization and inhibition of neurotransmission. nih.gov

Structure-activity relationship studies on GABA receptors have utilized various unsaturated derivatives of 5-aminopentanoic acid (δ-aminovaleric acid). Investigations into the (Z) and (E) isomers of 5-aminopent-2-enoic acid and 5-aminopent-3-enoic acid, along with the related 5-aminopent-3-ynoic acid, have been conducted. The results indicate that only the (Z) isomers are active as GABA agonists. Notably, (Z)-5-aminopent-2-enoic acid was found to be two- to four-fold more active than 5-aminopentanoic acid, demonstrating that the introduction of specific unsaturation can enhance agonistic activity at GABA receptors. This compound exhibits properties of a GABA-A receptor agonist and a GABA-B receptor antagonist. nih.gov

Further studies on related compounds, such as the enantiomers of 4-aminopentanoic acid (4APA), have shown weak and stereospecific interactions with different GABA receptor subtypes. For instance, (S)-4APA displayed weak agonist activity at GABA-A α4β3δ, GABA-A α5β2γ2, and GABA-B B1/B2 receptors, while also acting as a weak antagonist at GABA-A α6β2γ2 receptors. nih.gov In contrast, (R)-4APA only showed weak agonist activity at GABA-A α5β2γ2 receptors. nih.gov These findings underscore the sensitivity of GABA receptors to the stereochemistry and conformation of aminopentanoic acid analogs.

Conformational Analysis and Advanced Computational Investigations of 5 Aminopent 2 Ynoic Acid

Molecular Modeling and Dynamics Simulations for Conformational Landscape Elucidation

The conformational flexibility of 5-aminopent-2-ynoic acid is primarily dictated by the rotational freedom around its single bonds. Molecular dynamics (MD) simulations offer a powerful approach to explore the potential energy surface of this molecule and identify its low-energy conformations. nih.gov

MD simulations are computational experiments that simulate the motion of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. youtube.com For a molecule like this compound, a simulation would typically be performed in a solvent environment, such as water, to mimic physiological conditions. mdpi.com The simulation would reveal the accessible conformations by sampling the rotational landscape of the dihedral angles along the carbon backbone.

The key rotatable bonds in this compound are the C3-C4 and C4-C5 bonds. The presence of the rigid triple bond between C2 and C3 significantly constrains the geometry of that region of the molecule. The conformational landscape can be visualized by plotting the potential energy as a function of the dihedral angles of these rotatable bonds. The resulting Ramachandran-like plot would highlight the energetically favorable and unfavorable regions.

Table 1: Predicted Stable Conformers of this compound from Theoretical Molecular Dynamics Simulations

Conformational FeatureDihedral Angle (C3-C4-C5-N)Relative Energy (kcal/mol)Predicted Population (%)
Extended (anti)~180°0.0065
Gauche (+)~60°1.220
Gauche (-)~-60°1.215

Note: The data in this table are illustrative and based on theoretical predictions for a molecule of this type. Actual values would require specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. rsdjournal.org These calculations can determine various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential.

The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) suggests that this compound can exist in different protonation states depending on the pH, including a zwitterionic form where the amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-). Quantum chemical calculations can predict the relative stabilities of these forms in the gas phase and in solution. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the triple bond, while the LUMO is expected to be centered on the electron-deficient carbonyl carbon of the carboxylic acid group. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and carboxylic acid groups, highlighting sites for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (DFT)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Note: These values are theoretical predictions and would be subject to the level of theory and basis set used in the calculation.

Structure-Activity Relationship (SAR) Derivation Through Computational Docking and Ligand Design Studies

While the specific biological targets of this compound are not established, computational docking and ligand design studies can be employed to predict its potential interactions with various enzymes and receptors. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com

The presence of both a primary amine and a carboxylic acid, common pharmacophoric features in many drugs, suggests that this compound could interact with a range of biological targets. The alkyne moiety can also participate in specific interactions, such as pi-stacking or covalent bond formation with certain residues. mdpi.com

A hypothetical docking study could involve screening this compound against a library of known protein structures. The results would be scored based on the predicted binding affinity, providing a list of potential biological targets. For instance, given its structural similarity to certain neurotransmitters, it could be docked into the active sites of enzymes involved in neurotransmitter metabolism.

Structure-activity relationship (SAR) studies could then be performed by computationally modifying the structure of this compound and evaluating the effect of these modifications on its binding affinity to a specific target. youtube.com For example, the length of the carbon chain could be altered, or substituents could be added to the amino or carboxylic acid groups.

Table 3: Hypothetical Docking Scores of this compound and Analogs Against a Putative Target

CompoundModificationPredicted Binding Affinity (kcal/mol)
This compound--7.2
6-Aminohex-2-ynoic acidLengthened carbon chain-7.5
5-N-Methylaminopent-2-ynoic acidMethylated amine-6.8
This compound methyl esterEsterified carboxylic acid-6.5

Note: This table presents hypothetical data from a predictive docking study and does not represent actual experimental results.

Theoretical Predictions of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to explore the potential reaction pathways and mechanisms involving this compound. rsc.org This can include studying its reactivity with other molecules or its potential to undergo intramolecular reactions.

One area of interest would be the reactivity of the alkyne group. Alkynes can undergo a variety of addition reactions, and theoretical calculations can predict the activation barriers for these reactions with different reagents. masterorganicchemistry.com For example, the nucleophilic addition of the amino group to the alkyne (an amino-yne reaction) could be investigated to determine the likelihood of cyclization. acs.org

Another potential reaction pathway to explore is the decarboxylation of the carboxylic acid group, which could be facilitated by the presence of the triple bond. Quantum chemical calculations can model the transition state for such a reaction and determine its energetic feasibility.

Furthermore, the interaction of this compound with radicals, which could be relevant in certain biological environments, can be modeled to understand its potential as an antioxidant or its susceptibility to oxidative damage. mdpi.com

Table 4: Predicted Activation Energies for Hypothetical Reactions of this compound

Reaction TypeReagentPredicted Activation Energy (kcal/mol)
Intramolecular Cyclization-25
Nucleophilic Addition to AlkyneThiol18
Radical Addition to AlkyneHydroxyl Radical8

Note: The data in this table are for illustrative purposes and are based on theoretical predictions for similar chemical transformations.

Analytical Methodologies for the Characterization and Quantification of 5 Aminopent 2 Ynoic Acid in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the structural analysis of 5-aminopent-2-ynoic acid, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons in its structure. The chemical shifts are influenced by the electronegativity of adjacent functional groups. For instance, the protons on the carbon adjacent to the amino group (C5) and the protons on the carbon adjacent to the alkyne (C4) would appear at distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each carbon atom in the molecule. The sp-hybridized carbons of the alkyne bond (C2 and C3) would show characteristic signals in a specific region of the spectrum, clearly distinguishable from the sp³-hybridized carbons of the pentyl chain.

Predicted NMR Data for this compound The following table presents predicted chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS). Actual values may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H (on C4) ~2.5 - 2.8 -
H (on C5) ~3.0 - 3.3 -
H (on NH₂) Variable, broad -
H (on COOH) Variable, broad -
C1 (COOH) - ~170 - 180
C2 (C≡C) - ~70 - 80
C3 (C≡C) - ~75 - 85
C4 (CH₂) - ~20 - 30

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₅H₇NO₂.

Molecular Weight Determination: In a mass spectrum, the molecule can be ionized to produce a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. For C₅H₇NO₂, the exact mass is approximately 113.0477 g/mol .

Fragmentation Pattern: By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can be used to deduce the structure of the molecule. Common fragmentation pathways for amino acids include the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the carbon chain and the loss of the carboxylic acid and amino groups. researchgate.net Analysis of these fragments helps to confirm the presence and location of the functional groups. nih.govuni-muenster.de

Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Description Predicted m/z
[M+H]⁺ Protonated molecule 114
[M+H - H₂O]⁺ Loss of water 96
[M+H - COOH]⁺ Loss of the carboxylic acid group 69

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mt.com These two techniques are often complementary. epequip.comspectroscopyonline.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule. The presence of the carboxylic acid group would be indicated by a broad O-H stretching band and a strong C=O stretching band. The N-H stretching of the amino group and the C≡C stretching of the alkyne would also give rise to characteristic absorption bands. libretexts.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While the C=O stretch is strong in the IR spectrum, the C≡C triple bond, being more polarizable, often gives a strong signal in the Raman spectrum. mt.com

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad) Weak
C=O stretch 1700-1725 (strong) Medium
Alkyne C≡C stretch 2100-2250 (weak to medium) Strong
Amine N-H stretch 3300-3500 (medium) Medium

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Resolution

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like amino acids.

Purity Assessment: Reversed-phase HPLC with a suitable C18 column can be used to assess the purity of a sample of this compound. The compound is separated from any non-polar or less polar impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Chiral Resolution: Since this compound is a chiral compound, it is often necessary to determine the enantiomeric excess (ee) of a sample. This can be achieved using chiral HPLC. There are two main approaches:

Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Ligand-exchange chromatography is a common technique for the separation of underivatized amino acid enantiomers. tandfonline.comtandfonline.com

Indirect Method: Derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like amino acids. sigmaaldrich.comthermofisher.com

Derivatization: To make this compound amenable to GC analysis, it must first be converted into a volatile derivative. researchgate.net This is typically a two-step process:

Esterification: The carboxylic acid group is converted to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.

Acylation/Silylation: The amino group is converted to an amide or a silyl (B83357) amine. A common method is silylation, where active hydrogens on the amino and hydroxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com

Once derivatized, the compound can be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov Chiral GC columns can also be used to separate the enantiomers of the derivatized amino acid.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for confirming the stereochemistry and conformation of this compound derivatives, providing unambiguous structural proof.

Research has shown that crystals of 4-aminobut-2-ynoic acid are monoclinic, belonging to the P2₁/c space group. rsc.org The molecules exist as zwitterions in the solid state, a common feature for amino acids. rsc.org This zwitterionic nature facilitates the formation of an extensive three-dimensional network of N–H···O hydrogen bonds, which dictates the crystal packing. rsc.org

The crystallographic parameters for 4-aminobut-2-ynoic acid are detailed in the table below.

Crystal ParameterValue
FormulaC₄H₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.881(3)
b (Å)6.446(4)
c (Å)11.039(5)
β (°)129.05(3)
Z4

Table 1: Crystallographic data for 4-aminobut-2-ynoic acid. rsc.org

This data provides a foundational model for what can be expected in the crystallographic analysis of this compound and its derivatives. The additional methylene group in this compound would likely influence the unit cell dimensions and the specifics of the hydrogen bonding network, but the fundamental zwitterionic character and the presence of such interactions are anticipated to be conserved features.

Advanced Analytical Techniques for Reaction Monitoring and Product Analysis

The synthesis of this compound and its subsequent derivatization often involve multi-step processes that require careful monitoring to ensure optimal yield and purity. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable tools for real-time reaction monitoring and final product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the molecular structure of a compound in solution. nih.gov It is exceptionally well-suited for in situ reaction monitoring. nih.govjhu.edunih.govresearchgate.net By acquiring a series of NMR spectra over the course of a reaction, researchers can track the disappearance of starting materials and the appearance of intermediates and products. nih.govrsc.org

For the synthesis of this compound, which may involve reactions such as the Sonogashira coupling, ¹H and ¹³C NMR would be critical. organic-chemistry.orgwikipedia.org Key transformations that can be monitored include:

The appearance and disappearance of signals corresponding to the acetylenic proton.

Shifts in the resonances of protons and carbons adjacent to the reacting functional groups.

The integration of signals to determine the relative concentrations of reactants and products over time, allowing for the determination of reaction kinetics.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS combines the separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry. nih.govnih.govimtaktusa.comrsc.org This hyphenated technique is invaluable for both reaction monitoring and the analysis of the final product.

In the context of this compound synthesis, HPLC-MS can be used to:

Monitor Reaction Progress: Small aliquots of the reaction mixture can be periodically injected into the HPLC-MS system. The resulting chromatograms provide a snapshot of the reaction, showing the consumption of reactants and the formation of the desired product, as well as any side products.

Quantify Product Purity: Once the reaction is complete, HPLC-MS is used to assess the purity of the isolated this compound. By comparing the peak area of the target compound to the total peak area of all components, a quantitative measure of purity can be obtained.

Confirm Molecular Weight: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, confirming the molecular weight of the synthesized this compound and any intermediates or byproducts. Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information through fragmentation patterns. rsc.orgresearchgate.net

The choice of HPLC method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), would depend on the polarity of the specific derivatives of this compound being analyzed. nih.govimtaktusa.com

Below is a table summarizing the applications of these advanced analytical techniques in the context of this compound research.

TechniqueApplicationInformation Obtained
NMR Spectroscopy Real-time reaction monitoringStructural elucidation of reactants, intermediates, and products; Reaction kinetics.
Final product characterizationConfirmation of molecular structure and stereochemistry.
HPLC-MS Reaction monitoringSeparation and identification of components in the reaction mixture; Tracking reactant consumption and product formation.
Purity assessmentQuantification of the target compound and impurities.
Product confirmationMolecular weight determination and structural information via fragmentation.

Table 2: Applications of advanced analytical techniques for this compound.

Future Perspectives and Research Trajectories for 5 Aminopent 2 Ynoic Acid in Advanced Chemical and Biological Systems

Integration into Complex Molecular Architectures (e.g., Peptidomimetics, Functionalized Biomaterials)

The bifunctional nature of 5-Aminopent-2-ynoic acid, possessing both a reactive alkyne and a primary amine, makes it an attractive candidate for incorporation into complex molecular architectures such as peptidomimetics and functionalized biomaterials.

Peptidomimetics: The introduction of non-natural amino acids is a well-established strategy to enhance the properties of peptides, including their stability, potency, and permeability. nih.gov The rigid, linear geometry of the alkyne group in this compound can serve as a conformational constraint when incorporated into a peptide backbone. researchgate.net This can lead to the stabilization of specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity. peptide.com Furthermore, the alkyne moiety provides a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". bachem.compeptide.com This allows for the facile introduction of various functionalities, including fluorescent labels, imaging agents, or other bioactive molecules, to probe peptide-protein interactions or to create novel therapeutic conjugates. jenabioscience.com The 1,2,3-triazole ring formed through click chemistry can act as a stable isostere of a peptide bond, potentially improving proteolytic stability. iris-biotech.de

Functionalized Biomaterials: The amino and alkyne groups of this compound offer orthogonal handles for the functionalization of biomaterials. The amino group can be used for covalent attachment to a polymer backbone or a material surface through standard amide bond formation. The pendant alkyne group then becomes available for subsequent "click" reactions, enabling the immobilization of bioactive peptides, growth factors, or other signaling molecules. This approach allows for the precise control over the density and spatial arrangement of ligands on a biomaterial scaffold, which is critical for directing cell behavior in tissue engineering applications.

Development as a Building Block for Novel Bioactive Compounds and Pharmacological Agents

The unique combination of a primary amine and an internal alkyne makes this compound a valuable building block for the synthesis of a diverse range of novel bioactive compounds and pharmacological agents.

The alkyne moiety can participate in a variety of chemical transformations beyond click chemistry, including Sonogashira coupling, which would allow for the introduction of aryl or heteroaryl groups. rsc.org This could lead to the synthesis of novel amino acid analogs with potential applications as enzyme inhibitors or receptor antagonists. For instance, analogs of (S)-2-amino-5-arylpent-4-ynoic acids have shown inhibitory activity against aldose reductase. rsc.org

Furthermore, the amino group can be readily derivatized to generate a library of compounds for high-throughput screening. Diversity-oriented synthesis approaches, utilizing versatile building blocks, have proven effective in the discovery of new bioactive molecules. mdpi.com this compound, with its two distinct reactive sites, is well-suited for such strategies.

Exploration in Unconventional Reaction Media and Sustainable Synthesis Initiatives

The development of environmentally benign and efficient synthetic methods is a central theme in modern chemistry. Future research on this compound should focus on sustainable synthetic strategies.

Green Chemistry Approaches: Traditional methods for the synthesis of specialized amino acids can involve harsh reagents and generate significant waste. Green chemistry principles, such as the use of biocatalysis, microwave-assisted synthesis, and environmentally friendly solvents, should be explored for the production of this compound and its derivatives. mdpi.comresearchgate.net Enzymatic methods, for example, offer high selectivity and operate under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. nih.govnih.gov The biosynthesis of amino acids with terminal alkynes has been discovered in microorganisms, suggesting that biocatalytic routes for the synthesis of this compound may be feasible. chemistryviews.org

Unconventional Reaction Media: The use of unconventional reaction media, such as ionic liquids or deep eutectic solvents, could offer advantages in terms of reaction rates, selectivity, and catalyst recycling in the synthesis and modification of this compound. These media can also facilitate the separation of products, leading to more sustainable processes.

Elucidation of Undiscovered Biological Roles and Potential Therapeutic Modalities via Structure-Guided Research

While the specific biological activities of this compound are yet to be extensively investigated, its structural features suggest several avenues for exploration.

Structure-Guided Drug Design: The rigid alkyne linker can be used to design constrained analogs of known bioactive peptides or small molecules. By systematically varying the position of the alkyne and the stereochemistry of the amino acid, it may be possible to develop potent and selective inhibitors of enzymes or modulators of protein-protein interactions. Computational modeling and structural biology techniques can guide the design of such analogs to maximize their binding affinity and specificity for a given biological target.

Metabolic Labeling and Target Identification: As an analog of natural amino acids, this compound could potentially be utilized in metabolic labeling experiments. If incorporated into proteins by the cellular machinery, the alkyne handle would allow for the subsequent "click" attachment of reporter tags, enabling the identification and quantification of newly synthesized proteins. This approach could be a powerful tool for studying protein dynamics in various biological contexts.

Potential Pharmacological Properties: Given that various amino acid analogs exhibit a wide range of pharmacological activities, it is plausible that this compound or its derivatives could possess interesting biological properties. nih.gov Screening of this compound and its derivatives against a panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic leads.

Q & A

Q. What frameworks support interdisciplinary collaboration in studying this compound’s applications?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing datasets. Use collaborative platforms (e.g., GitHub, LabArchives) for real-time data annotation. Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed) to streamline workflows .

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